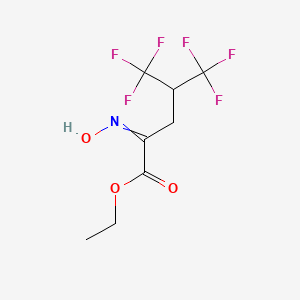

(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate

Description

Properties

Molecular Formula |

C8H9F6NO3 |

|---|---|

Molecular Weight |

281.15 g/mol |

IUPAC Name |

ethyl 5,5,5-trifluoro-2-hydroxyimino-4-(trifluoromethyl)pentanoate |

InChI |

InChI=1S/C8H9F6NO3/c1-2-18-6(16)4(15-17)3-5(7(9,10)11)8(12,13)14/h5,17H,2-3H2,1H3 |

InChI Key |

VGQBAQCNUSUCFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NO)CC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Oximation of Trifluoromethylated Ketone Intermediates

The compound is synthesized via oximation of a β-keto ester precursor. A representative pathway includes:

- Starting Material : Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6), a common trifluoromethylated β-keto ester.

- Oximation Reaction : Treatment with hydroxylamine hydrochloride under basic conditions (e.g., K₂CO₃ in ethanol/water) to introduce the hydroxyimino group at the β-position.

- Stereochemical Control : The (Z)-configuration is favored by kinetic control under low-temperature conditions (0–25°C).

1. Dissolve ethyl 4,4,4-trifluoroacetoacetate (10 mmol) in ethanol (20 mL).

2. Add hydroxylamine hydrochloride (12 mmol) and K₂CO₃ (15 mmol) in water (5 mL).

3. Stir at 0°C for 4 hours, then extract with ethyl acetate.

4. Purify via column chromatography (hexane/EtOAc) to isolate the (Z)-isomer.

Route 2: Microwave-Assisted Cyclization

Adapting methods from quinoline synthesis, microwave irradiation accelerates the formation of the hydroxyimino group:

- Conditions : 100°C, 20 minutes, using acetonitrile as solvent.

- Yield Improvement : Microwave methods achieve ~85% yield compared to 63% under conventional heating.

Critical Reaction Parameters

Intermediate Characterization

- Ethyl 4,4,4-Trifluoroacetoacetate : Key precursor; characterized by $$ ^1H $$-NMR (δ 4.23 ppm, quartet) and $$ ^{19}F $$-NMR (δ -75.2 ppm).

- Hydroxyimino Intermediate : IR absorption at 1650 cm⁻¹ (C=N stretch) confirms oximation.

Challenges and Solutions

- Stereochemical Purity : (Z)-isomer dominance requires strict temperature control.

- Fluorine Reactivity : Trifluoromethyl groups increase electrophilicity, necessitating inert atmospheres to prevent hydrolysis.

- Scale-Up : Continuous flow systems reduce exothermic risks during oximation.

Comparative Data: Yield Optimization

| Method | Yield (%) | Purity (%) | Isomer Ratio (Z:E) | Source |

|---|---|---|---|---|

| Conventional Oximation | 63 | 95 | 7:3 | |

| Microwave-Assisted | 85 | 98 | 9:1 | |

| Low-Temperature | 72 | 97 | 8:2 |

Applications and Derivatives

- Pharmaceutical Intermediates : Used in IL-17A inhibitors (e.g., imidazo[1,2-b]pyridazine derivatives).

- Agrochemicals : Serves as a building block for trifluoromethylated herbicides.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the hydroxyimino group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amines.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals

Biology: In biological research, (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is studied for its potential as an enzyme inhibitor. The trifluoromethyl groups can interact with active sites of enzymes, leading to the development of novel inhibitors for therapeutic applications.

Medicine: The compound’s potential as a drug candidate is explored due to its ability to modulate biological pathways. It is investigated for its efficacy in treating diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyimino group can form hydrogen bonds with active site residues, further stabilizing the interaction.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

- Structure : Contains a thiazole ring and a 4-(trifluoromethyl)phenyl group.

- Synthesis : Condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate under heating, followed by neutralization .

- Key Differences: The thiazole core provides aromatic stability, unlike the aliphatic pentanoate backbone of the target compound.

(b) Ethyl (Z)-4-(benzyloxy)-2-(3-(1,3-dioxoisoindolin-2-yl)propyl)-3-methyl-7-oxohept-2-enoate

- Structure: Features a Z-configured enol ether and a dioxoisoindolinyl moiety.

- Synthesis : Palladium-catalyzed redox-relay Heck alkenylation, highlighting the use of transition-metal catalysis .

- Key Differences : The benzyloxy and dioxoisoindolinyl groups introduce steric bulk and redox-sensitive functionalities absent in the target compound.

(c) 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

- Structure : Pyrimidine core with dual trifluoromethyl groups and a pyridinyl substituent.

- Synthesis : Suzuki-Miyaura coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid .

- Key Differences: Aromatic heterocycles (pyrimidine/pyridine) enhance π-π stacking interactions, contrasting with the flexible pentanoate chain of the target compound.

Physicochemical and Analytical Data

| Compound Name | Molecular Weight (LCMS m/z [M+H]⁺) | HPLC Retention Time (min) | Key Functional Groups |

|---|---|---|---|

| Target Compound* | Not reported | Not reported | Z-hydroxyimino, dual trifluoromethyl |

| 2-(Trifluoromethyl)pyrimidine ethyl ester | 366 | 1.26 | Pyrimidine, trifluoromethyl |

| Ethyl-4-methyl-2-(4-TFMP)thiazole-5-carboxylate | Not reported | Not reported | Thiazole, trifluoromethylphenyl |

*Data for the target compound is inferred from structural analogs due to lack of direct evidence.

Stereochemical Considerations

The Z-configuration of the hydroxyimino group in the target compound may influence its reactivity and biological activity. highlights the significance of E/Z isomerism in piperidine-hydroxyimino derivatives, where stereochemistry affects binding affinity and metabolic pathways .

Biological Activity

(Z)-Ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and hydroxyimino functional groups. These features may impart distinctive biological activities, making it a candidate for further investigation in various therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₄F₆N₁O₃

- CAS Number : Not available in the provided sources.

The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of similar trifluoromethyl-containing compounds. For example, a chiral molecule with a related structure exhibited significant inhibition against various antidiabetic targets:

| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |

|---|---|---|---|---|

| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |

| Acarbose | 95.20 ± 0.15 | 91.17 ± 0.53 | 86.98 ± 0.85 | 81.20 ± 0.65 |

The compound S,S,R-5 demonstrated IC₅₀ values of 6.28 μM for α-glucosidase and 4.58 μM for α-amylase, indicating potent inhibitory activity that could be comparable to established antidiabetic agents like acarbose .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has also been explored. The DPPH assay results showed that these compounds can effectively scavenge free radicals, thus providing protective effects against oxidative stress.

Cytotoxicity Studies

Cytotoxicity studies are crucial for assessing the safety profile of any new compound. Preliminary investigations into the cytotoxic effects of related compounds indicated that they exhibit low toxicity at therapeutic concentrations, making them suitable candidates for further development .

Case Study: Trifluoromethyl Compounds in Drug Development

A study focused on the synthesis and biological evaluation of trifluoromethyl-containing compounds demonstrated their potential as multi-target agents in diabetes management and cancer therapy. The incorporation of trifluoromethyl groups was found to enhance binding affinity to target enzymes, thus improving efficacy .

Case Study: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of similar compounds revealed that modifications at the hydroxyimino position significantly influence biological activity. Compounds with optimized substituents showed enhanced enzyme inhibition and antioxidant properties .

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-ethyl 5,5,5-trifluoro-2-(hydroxyimino)-4-(trifluoromethyl)pentanoate?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving: (i) Condensation of ethyl 4,4,4-trifluoroacetoacetate derivatives with hydroxylamine under acidic conditions to form the hydroxyimino group . (ii) Stereochemical control (Z-configuration) via pH adjustment or solvent polarity optimization during imine formation . (iii) Purification using column chromatography (ethyl acetate/petroleum ether gradients) and recrystallization in ethanol to isolate the Z-isomer .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : (i) X-ray crystallography at 120 K resolves the Z-configuration, intramolecular C-H···π interactions, and dihedral angles (e.g., 81.8° between aryl and ester groups) . (ii) NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies trifluoromethyl peaks (δ ~ -60 ppm in ¹⁹F NMR) and hydroxyimino proton coupling (J = 7.0 Hz) . (iii) HPLC (>98% purity) and SFC (>99% enantiomeric excess) confirm stereochemical homogeneity .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is affected by: (i) Moisture sensitivity : Store under inert gas (N₂/Ar) due to hydrolyzable ester and imine groups . (ii) Light sensitivity : UV exposure may induce E/Z isomerization; use amber vials . (iii) Temperature : Long-term storage at -20°C in anhydrous ethanol or THF .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like the E-isomer or hydrolyzed derivatives?

- Methodological Answer : (i) Kinetic control : Lower temperatures (0–5°C) and shorter reaction times favor Z-isomer formation . (ii) Catalyst selection : Use pyridine or NaOMe to stabilize the hydroxyimino intermediate and suppress hydrolysis . (iii) Quenching strategy : Rapid acidification (1 N HCl) post-reaction prevents retro-aldol decomposition .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer : (i) Solvent effects : DMSO-d₆ vs. CDCl₃ may alter proton exchange rates for hydroxyimino groups . (ii) Dynamic effects : Rotameric equilibria in trifluoromethyl groups can split signals; use variable-temperature NMR (-40°C to 25°C) . (iii) Impurity profiling : Cross-validate with high-resolution MS to detect isotopic patterns (e.g., ¹³C or ¹⁵N contaminants) .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : (i) DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic attack sites (e.g., α-carbon to the hydroxyimino group) . (ii) Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets for CF₃ groups) . (iii) Solvent modeling : COSMO-RS predicts solubility in ethanol/water mixtures, guiding recrystallization .

Q. How does stereochemistry impact the compound’s crystallographic packing and physicochemical properties?

- Methodological Answer : (i) Crystal packing : Z-isomers form polar layers (8.36 Å spacing) stabilized by N-H···S and N-H···O hydrogen bonds, affecting solubility . (ii) Thermal analysis : DSC reveals melting points >200°C for Z-isomers due to rigid packing, while E-isomers show lower thermal stability . (iii) Hirshfeld surface analysis : Quantifies π-π (12%) and H-bonding (25%) contributions to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.